molecular formula C12H6S3 B14143827 1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione CAS No. 91384-92-8

1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione

Cat. No.: B14143827
CAS No.: 91384-92-8
M. Wt: 246.4 g/mol
InChI Key: QQSPONDSXWRHIB-UHFFFAOYSA-N
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Description

1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione is a chemical compound with the molecular formula C12H6S3 and a molecular weight of 246.37 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiopyran ring and two dithione groups. It has a melting point of 225°C and a predicted boiling point of 453.2°C .

Preparation Methods

The synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione typically involves the reaction of naphthalene derivatives with sulfur-containing reagents under controlled conditions. One common method includes the cyclization of naphthalene-1,8-dithiol with carbon disulfide in the presence of a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dithione groups to thiol groups using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione involves its interaction with molecular targets through its thiopyran and dithione groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved in its biological effects are still under investigation, but it is believed to interfere with cellular redox processes and signal transduction pathways .

Comparison with Similar Compounds

1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione can be compared with similar compounds such as:

The uniqueness of this compound lies in its dithione groups, which confer distinct reactivity and potential biological activities.

Properties

CAS No.

91384-92-8

Molecular Formula

C12H6S3

Molecular Weight

246.4 g/mol

IUPAC Name

3-thiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dithione

InChI

InChI=1S/C12H6S3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H

InChI Key

QQSPONDSXWRHIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=S)SC(=S)C3=CC=C2

Origin of Product

United States

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